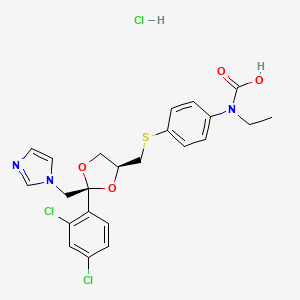
(4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride is a useful research compound. Its molecular formula is C23H24Cl3N3O4S and its molecular weight is 544.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(((Cis-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)thio)phenyl)(ethyl)carbamic acid hydrochloride), also known by its CAS number 134071-44-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, characterization, and biological activities, particularly focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H20Cl2N2O5S, with a molecular weight of approximately 483.4 g/mol. The structure features an imidazole ring, a dioxolane moiety, and a dichlorophenyl group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 134071-44-6 |
| Molecular Formula | C21H20Cl2N2O5S |
| Molecular Weight | 483.4 g/mol |
| IUPAC Name | [(2R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the dioxolane ring through cyclization reactions involving imidazole derivatives and chlorinated phenyl groups. Various methods have been reported for synthesizing related compounds with similar structures, often focusing on optimizing yields and purity levels.
Antimicrobial Activity
Recent studies have shown that compounds containing imidazole and dioxolane moieties exhibit significant antimicrobial activity against various pathogens. The compound has been tested against several bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and fungal strains like Candida albicans.
Case Study Findings:
-
Antibacterial Activity :
- In vitro tests demonstrated that the compound showed a notable zone of inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating strong antibacterial properties.
- Comparative studies revealed that the imidazole-containing derivatives had superior activity compared to traditional antibiotics such as ampicillin.
-
Antifungal Activity :
- The compound was also evaluated for antifungal efficacy against Candida albicans. Results indicated that it possesses antifungal properties comparable to established antifungal agents like fluconazole.
The proposed mechanism for the antimicrobial activity of this compound includes:
- Inhibition of Cell Wall Synthesis : The presence of the imidazole ring is believed to interfere with the synthesis of fungal cell walls.
- Disruption of Membrane Integrity : Interaction with microbial membranes may lead to increased permeability and eventual cell lysis.
Toxicity Studies
Toxicity assessments have shown that while the compound exhibits potent antimicrobial effects, it maintains a favorable safety profile with low cytotoxicity towards human cells. This characteristic is crucial for potential therapeutic applications.
Properties
Molecular Formula |
C23H24Cl3N3O4S |
|---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]-ethylcarbamic acid;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-28(22(29)30)17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-27-10-9-26-15-27)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,29,30);1H/t18-,23+;/m0./s1 |
InChI Key |
LUMBNPGRZPRGOP-NFJCIPKMSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl |
Canonical SMILES |
CCN(C1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















